(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1213128-98-3
VCID: VC0060164
InChI: InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=CC(=CC(=C1)F)F)N.Cl
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.622

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

CAS No.: 1213128-98-3

Cat. No.: VC0060164

Molecular Formula: C8H10ClF2N

Molecular Weight: 193.622

* For research use only. Not for human or veterinary use.

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride - 1213128-98-3

Specification

CAS No. 1213128-98-3
Molecular Formula C8H10ClF2N
Molecular Weight 193.622
IUPAC Name (1S)-1-(3,5-difluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Standard InChI Key YSKNBJOMVKILCE-JEDNCBNOSA-N
SMILES CC(C1=CC(=CC(=C1)F)F)N.Cl

Introduction

Chemical Identity and Structure

Chemical Information

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is unambiguously identified through various chemical identifiers. The compound's key identifiers are summarized in Table 1.

Table 1: Chemical Identifiers of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride

ParameterInformation
CAS Number1213128-98-3
Molecular FormulaC₈H₁₀ClF₂N
Molecular Weight193.62 g/mol
IUPAC Name(1S)-1-(3,5-difluorophenyl)ethanamine hydrochloride
HS Code2921490090

The compound is the hydrochloride salt form of (S)-1-(3,5-Difluorophenyl)ethanamine (CAS: 444643-16-7), which has a molecular formula of C₈H₉F₂N and a molecular weight of 157.16 g/mol .

Structural Characteristics

The molecular structure features a benzene ring with two fluorine atoms at the meta positions (3,5-positions), creating a symmetrical substitution pattern. A chiral carbon is present at the benzylic position, bearing a methyl group, an amino group, and connecting to the difluorophenyl ring. In this compound, the amino group exists as a hydrochloride salt, which significantly affects its physical properties and solubility compared to the free base form .

The S-configuration at the chiral center indicates that according to the Cahn-Ingold-Prelog priority rules, the spatial arrangement of substituents follows a specific orientation, distinguishing it from its R-enantiomer .

Physical and Chemical Properties

Physicochemical Properties

The physicochemical properties of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride are crucial for understanding its behavior in various applications and for proper handling. Table 2 summarizes the available physicochemical data for the compound.

Table 2: Physicochemical Properties of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride

PropertyValueSource
Molecular Weight193.62 g/mol
Physical StateSolid
Storage TemperatureRoom temperature
Purity Available95% to 95+%

For comparison, Table 3 provides information about the free base form of the compound, (S)-1-(3,5-Difluorophenyl)ethanamine.

Table 3: Properties of the Free Base Form (S)-1-(3,5-Difluorophenyl)ethanamine

PropertyValueSource
CAS Number444643-16-7
Molecular FormulaC₈H₉F₂N
Molecular Weight157.16 g/mol
Density (estimated)1.2±0.1 g/cm³
Boiling Point (estimated)175.4±25.0 °C at 760 mmHg
Flash Point (estimated)69.0±10.2 °C

It's important to note that the salt form (hydrochloride) generally exhibits different solubility characteristics compared to the free base, typically being more soluble in polar solvents including water and less soluble in non-polar organic solvents .

Hazard StatementCodeDescription
H314Causes severe skin burns and eye damage
H335May cause respiratory irritation
H302Harmful if swallowed
H318Causes serious eye damage

The compound is classified for transport purposes as UN 2735 8/PG III, indicating it falls under corrosive substances .

Precautionary StatementCodeDescription
P260Do not breathe dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

For laboratory use, it is recommended to handle this compound in a well-ventilated area, preferably under a fume hood, and to use appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses or goggles .

Supplier ReferencePackage SizePrice RangePurity
IN-DA009HMO100mg86.00 €95%
IN-DA009HMO250mg127.00 €95%
IN-DA009HMO1g202.00 €95%
10-F210210100mg58.00 €95.0%
10-F210210250mg76.00 €95.0%
10-F2102101g210.00 €95.0%
54-PC48537100mg154.00 €95+%
54-PC48537250mg189.00 €95+%
D474410100mg$220-
PC48537250mg$23795+%

Delivery times for these products typically range from 5 days to several weeks, depending on the supplier and destination .

Related Compounds

Stereoisomers

The R-enantiomer of this compound, (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS: 321318-28-9), is also commercially available. This stereoisomer has identical physical properties but opposite stereochemistry at the chiral center, which can lead to different biological activities and applications in stereoselective synthesis .

Table 7: Comparison with Stereoisomer

Parameter(S)-Isomer(R)-Isomer
CAS Number1213128-98-3321318-28-9
Molecular FormulaC₈H₁₀ClF₂NC₈H₁₀ClF₂N
Molecular Weight193.62 g/mol193.62 g/mol
ConfigurationS at alpha-carbonR at alpha-carbon
Price Range (1g)202.00-210.00 €142.00 €

The price difference between the enantiomers suggests potential differences in synthetic accessibility or demand between the two stereoisomers .

Structural Analogs

Several structural analogs of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride exist, including:

  • The free base form, (S)-1-(3,5-Difluorophenyl)ethanamine (CAS: 444643-16-7), which lacks the hydrochloride counterion and has different solubility properties .

  • Compounds with different halogen substitution patterns on the aromatic ring, which would alter the electronic properties and potential reactivity of the molecule.

  • Analogs with different substituents at the alpha position, modifying the steric environment around the chiral center.

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